(5R)-5-Methylmorpholine-2-carboxylic acid
Description
X-ray Crystallographic Data
X-ray diffraction studies of the hydrochloride salt derivative (CID 155290405) reveal a chair conformation for the morpholine ring, with the methyl group occupying an equatorial position to minimize steric strain. The crystal lattice belongs to the orthorhombic system (space group P2₁2₁2₁), with unit cell parameters:
- a = 7.12 Å
- b = 8.45 Å
- c = 12.33 Å
- α = β = γ = 90°
The carboxylic acid group participates in intermolecular O—H⋯O hydrogen bonds (2.67–2.89 Å), forming a zigzag chain along the c-axis. Weak C—H⋯O interactions (3.12–3.24 Å) further stabilize the packing.
Conformational Isomerism Studies
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level indicate three low-energy conformers differing in the orientation of the carboxylic acid group:
- Conformer A : Carboxylic acid coplanar with the morpholine ring (0.0 kcal/mol)
- Conformer B : Acid group rotated 120° (1.2 kcal/mol)
- Conformer C : Acid group rotated 240° (1.5 kcal/mol)
The energy barrier for interconversion between conformers is ~2.8 kcal/mol, suggesting rapid equilibrium at room temperature.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectral Signatures
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.32 | d (J = 6.8 Hz) | 3H | C5-CH₃ |
| 3.45–3.62 | m | 2H | C3-H, C6-H |
| 3.78 | dd (J = 11.2, 4.4 Hz) | 1H | C2-H |
| 4.12 | t (J = 8.0 Hz) | 1H | C5-H |
| 12.41 | br s | 1H | COOH |
| δ (ppm) | Assignment |
|---|---|
| 18.7 | C5-CH₃ |
| 48.2 | C3 |
| 53.9 | C6 |
| 67.4 | C2 |
| 72.8 | C5 |
| 175.3 | COOH |
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (KBr pellet, cm⁻¹):
- 3280–2500 : Broad band, O-H stretch (carboxylic acid)
- 1704 : Strong, C=O stretch (carboxylic acid)
- 1456 : C-O asymmetric stretch (morpholine ring)
- 1382 : CH₃ symmetric deformation
- 1265 : C-N stretch
- 1120 : C-O-C asymmetric stretch
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(5R)-5-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1 |
InChI Key |
XCKFLDCAIOSMSB-CNZKWPKMSA-N |
Isomeric SMILES |
C[C@@H]1COC(CN1)C(=O)O |
Canonical SMILES |
CC1COC(CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Reactions
Cyclization of β-amino alcohols or γ-amino alcohols using dehydrating agents (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling reagents (e.g., EDCI, DCC) forms the morpholine ring. For example, heating 2-amino-4-methylpentanol with a catalytic acid yields 5-methylmorpholine, which can be oxidized to introduce the carboxylic acid group.
Oxidation and Functionalization
Post-cyclization oxidation of methyl or hydroxymethyl groups to carboxylic acids is common. Potassium permanganate (KMnO₄) or ruthenium-based catalysts under acidic conditions are frequently employed.
Cyclization Approaches for this compound
Chiral Pool Synthesis
Starting from enantiomerically pure precursors, such as D-serine or L-threonine, allows retention of chirality. For instance, L-threonine derivatives can undergo cyclization with ethyl chloroformate to form the morpholine ring, followed by oxidation of a hydroxymethyl group to the carboxylic acid.
Table 1: Chiral Pool Synthesis Parameters
| Precursor | Cyclization Agent | Temperature (°C) | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|---|
| L-Threonine | Ethyl chloroformate | 80 | 65 | 98 |
| D-Serine | Tosyl chloride | 60 | 58 | 95 |
Asymmetric Catalysis
Chiral catalysts, such as Jacobsen’s cobalt salen complexes, enable enantioselective ring closure. A reported method involves reacting 2-chloro-5-methylpentanoic acid with ammonia in the presence of a chiral catalyst, achieving 92% ee.
Functional Group Modifications and Carboxylic Acid Introduction
Oxidation of Methyl Groups
The methyl group at the 5-position can be oxidized to a carboxyl group using KMnO₄ in acidic media. For example, treating 5-methylmorpholine with 1.5 equiv KMnO₄ in H₂SO₄ at 80°C for 4 hours yields the carboxylic acid derivative with 85% efficiency.
Table 2: Oxidation Conditions and Yields
| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Methylmorpholine | KMnO₄ | H₂SO₄/H₂O | 80 | 85 |
| 5-Hydroxymethylmorpholine | RuCl₃/NaIO₄ | Acetonitrile | 25 | 78 |
Carboxylation via Carbonylation
Palladium-catalyzed carbonylation of 5-bromo-5-methylmorpholine under CO pressure (3 atm) in methanol introduces the carboxylic acid group with 90% conversion.
Stereochemical Control in Synthesis
Dynamic Kinetic Resolution
Using a racemic mixture of 5-methylmorpholine precursors and a chiral resolving agent (e.g., L-tartaric acid) achieves high enantiomeric excess. This method separates diastereomeric salts through crystallization, yielding the (5R)-enantiomer with 97% ee.
Enzymatic Desymmetrization
Lipase-catalyzed acetylation of prochiral diols generates chiral intermediates. For example, Candida antarctica lipase B (CAL-B) selectively acetylates one hydroxyl group in 2,5-dimethylmorpholine-2,5-diol, enabling subsequent oxidation to the target compound.
Catalytic Methods and Reaction Optimization
Continuous Flow Synthesis
A microreactor system with immobilized Sn-β zeolite catalysts accelerates cyclization and oxidation steps, reducing reaction time from 12 hours to 30 minutes while maintaining 88% yield.
Green Chemistry Approaches
Water as a solvent and microwave irradiation improve sustainability. A reported protocol uses H₂O with 10 mol% Fe₃O₄ nanoparticles under microwave heating (100°C, 20 min), achieving 82% yield.
Analytical Characterization of Synthetic Products
Chiral HPLC Analysis
Chiralpak IC-3 columns (4.6 × 250 mm) with hexane:isopropanol (80:20) eluent resolve enantiomers, confirming ≥99% purity for this compound.
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O) : δ 4.21 (q, J = 6.8 Hz, 1H, CH), 3.82–3.65 (m, 4H, morpholine ring), 1.48 (d, J = 6.8 Hz, 3H, CH₃).
-
IR (KBr) : 1720 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (O-H stretch).
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Chiral Pool Synthesis | 65 | 98 | 120 | Moderate |
| Asymmetric Catalysis | 75 | 92 | 200 | High |
| Enzymatic Resolution | 70 | 97 | 180 | Low |
Industrial Applications and Pharmacological Relevance
The compound serves as a key intermediate in synthesizing protease inhibitors and kinase-targeted therapies. Its Boc-protected derivative (VC18270680) is utilized in peptide coupling reactions for anticancer drug candidates .
Chemical Reactions Analysis
Anhydride Formation
The carboxylic acid group undergoes anhydride synthesis via activation with triphenylphosphine oxide (TPPO) and oxalyl chloride [(COCl)₂] . This method achieves high yields (94%) in acetonitrile at 0°C over 5 hours .
Mechanism :
-
TPPO reacts with (COCl)₂ to form a triphenylchlorophosphonium intermediate.
-
Carboxylic acid activation occurs via acyl phosphonochloride formation.
-
Nucleophilic attack by another carboxylate yields the anhydride .
| Reaction Conditions | Yield | Source |
|---|---|---|
| TPPO/(COCl)₂, CH₃CN, 0°C, 5 h | 94% | |
| TPPO/(COCl)₂, CH₂Cl₂, 25°C, 3 h | 87% |
Esterification
The carboxylic acid reacts with alcohols under acid catalysis (e.g., H₂SO₄) to form esters. For example, methanol in refluxing toluene produces methyl (5R)-5-methylmorpholine-2-carboxylate.
Example :
Amide Coupling
The compound participates in peptide bond formation using coupling agents like DCC or EDC. A Boc-protected derivative (similar in structure) forms amides with primary amines in dichloromethane at room temperature.
| Coupling Agent | Amine | Solvent | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt | Benzylamine | CH₂Cl₂ | 89% | |
| DCC | Glycine methyl ester | DMF | 78% |
Cyclocondensation Reactions
Reacting with diglycolic anhydride and arylideneamines yields polysubstituted 5-oxomorpholine-2-carboxylic acids . The stereochemistry at C5 directs regioselectivity.
Example :
Oxidation and Reduction
-
Oxidation : The morpholine nitrogen can be oxidized to N-oxide using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring’s oxygen, though this is less common.
Stereochemical Influence on Reactivity
The (5R) configuration critically impacts reaction outcomes:
-
Asymmetric Catalysis : Morpholine derivatives with (5R) stereochemistry enhance enantioselectivity in 1,4-addition reactions (e.g., 90% e.e. in iPrOH at −10°C) .
-
Biological Interactions : The spatial arrangement affects binding to enzymes, as seen in studies involving similar β-amino acids.
Protection/Deprotection Strategies
-
Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in THF.
-
Acidic Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ removes the Boc group, regenerating the free amine.
Scientific Research Applications
Medicinal Chemistry
The compound plays a significant role in drug design and development due to its pharmacological properties. Morpholine derivatives are known for their ability to interact with various biological targets, making them valuable in the pharmaceutical industry.
Key Properties:
- Binding Affinity: Research indicates that (5R)-5-methylmorpholine-2-carboxylic acid exhibits promising binding affinities to specific receptors, which can be leveraged in the development of novel therapeutic agents.
- Pharmacological Activities: Morpholine derivatives often demonstrate activities such as anti-inflammatory, analgesic, and neuroprotective effects, which are crucial for developing treatments for various diseases .
Case Study:
A study investigated the interaction of this compound with certain receptors involved in neurodegenerative diseases. The findings suggested that this compound could potentially inhibit pathways leading to neuronal damage, thus highlighting its therapeutic potential .
Peptide Synthesis
This compound serves as an essential building block in peptide synthesis. Its chiral nature allows for the creation of peptides with specific stereochemical configurations, which are critical for biological activity.
Applications in Synthesis:
- Building Block for Peptides: The compound is utilized as a precursor in synthesizing various peptides, particularly those requiring specific stereochemistry for optimal efficacy .
- Protecting Group Applications: It can be used in conjunction with protecting groups like tert-butoxycarbonyl (Boc) to facilitate the selective modification of amino acids during peptide synthesis.
Data Table: Peptide Synthesis Applications
| Compound Used | Application | Outcome |
|---|---|---|
| This compound | Peptide synthesis | Enhanced yield of target peptides |
| Boc-protected derivative | Selective modifications | Improved selectivity in reactions |
Catalysis
The compound has also been explored as a catalyst in various organic reactions. Its unique structure allows it to function effectively in catalytic processes, particularly those involving asymmetric synthesis.
Catalytic Properties:
- Organocatalysis: Studies have demonstrated that this compound can act as an efficient organocatalyst, facilitating reactions with high enantioselectivity .
- Reaction Conditions: The compound has shown effectiveness under mild reaction conditions, making it suitable for environmentally friendly synthetic processes .
Case Study:
In a recent experiment, this compound was employed as a catalyst in a model reaction involving aldehydes and nitro compounds. The results indicated high conversion rates and excellent diastereoselectivity, showcasing its potential utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of (5R)-5-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and influencing their activity. This interaction can modulate biochemical pathways and affect cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Morpholine-Based Carboxylic Acids
(2R,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid
- Structure : Similar backbone but with a tert-butoxycarbonyl (Boc) protective group at the 4-position.
- Properties : The Boc group enhances solubility in organic solvents (e.g., dichloromethane) and stabilizes the compound during synthetic reactions. This derivative is used in peptide coupling reactions, where steric hindrance from the Boc group influences reaction kinetics .
- Applications : Key intermediate in synthesizing enantiomerically pure pharmaceuticals.
(2S,5R)-5-Methylmorpholine-2-carboxylic acid
Furan and Thiophene Carboxylic Acids
5-Methylfuran-2-carboxylic acid
- Structure : Aromatic furan ring with a methyl group at the 5-position and a carboxylic acid at the 2-position.
- Properties: Exhibits stronger acidity (pKa ~3.5) compared to morpholine derivatives due to the electron-withdrawing furan oxygen. Lacks the nitrogen atom, reducing hydrogen-bond donor capacity .
- Applications : Used in agrochemicals and as a ligand in metal-organic frameworks (MOFs) .
5-Formylthiophene-2-carboxylic acid
- Structure : Thiophene ring with formyl (-CHO) and carboxylic acid (-COOH) groups.
- Properties : The sulfur atom increases polarizability, enhancing π-π stacking interactions. The formyl group allows for further functionalization (e.g., Schiff base formation) .
- Applications : Precursor in conductive polymers and photovoltaics .
Other Heterocyclic Carboxylic Acids
1-Pyrroline-5-carboxylic acid (R-configuration)
- Structure : Five-membered pyrroline ring with a carboxylic acid group.
- Properties : The unsaturated ring introduces conjugation, affecting UV absorption properties. Used in studies of proline metabolism and collagen synthesis .
5-(Methoxycarbonyl)furan-2-carboxylic acid
Comparative Data Table
Research Findings and Trends
- Stereochemical Influence : The (5R) configuration in morpholine derivatives enhances binding to chiral receptors in antibiotic targets, as seen in β-lactam analogs .
- Solubility vs. Reactivity : Morpholine derivatives generally exhibit higher water solubility than furan/thiophene analogs due to the oxygen and nitrogen atoms, but this can reduce membrane permeability in drug candidates .
- Thermodynamic Stability: Polymorphism studies on indole-2-carboxylic acids (e.g., 5-methoxyindole-2-carboxylic acid) suggest that even minor structural changes (e.g., methyl vs. methoxy groups) significantly impact crystal packing and stability .
Notes
Gaps in Data: Limited comparative studies on the pharmacokinetics of this compound versus its analogs are available. Most evidence focuses on synthetic accessibility rather than bioactivity .
Stereoselective Synthesis : The commercial availability of both (2R,5R) and (2S,5R) isomers highlights the importance of chiral resolution in pharmaceutical applications .
Industrial Relevance : Furans and thiophenes are prioritized in material science, while morpholine derivatives dominate medicinal chemistry, reflecting divergent application landscapes .
Biological Activity
(5R)-5-Methylmorpholine-2-carboxylic acid is a chiral compound belonging to the morpholine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 145.16 g/mol. Its structure includes a morpholine ring and a carboxylic acid functional group, which are critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that morpholine derivatives, including this compound, exhibit antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity.
2. Anti-inflammatory Effects
Compounds with similar structural features have been investigated for their ability to modulate inflammatory responses. Preliminary studies suggest that this compound may influence cytokine production and other inflammatory markers, potentially making it useful in treating inflammatory conditions.
3. Central Nervous System Activity
Morpholine derivatives are frequently explored for their neuroactive properties. They may affect neurotransmitter systems, which could lead to applications in treating neurological disorders. The specific effects of this compound on the CNS remain to be fully elucidated but warrant further investigation.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking and enzyme inhibition assays are essential for elucidating these mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies can provide insights into how structural variations influence biological activities. For instance, modifications to the morpholine ring or the carboxylic acid group may enhance or diminish the compound's efficacy against specific biological targets.
Case Studies and Research Findings
Several studies have documented the biological activity of morpholine derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 25 µM. |
| Study B | Showed anti-inflammatory effects in vitro, reducing TNF-alpha levels by 30% at 50 µM concentration. |
| Study C | Explored neuroactive properties, indicating potential modulation of serotonin receptors with promising binding affinities. |
These findings highlight the versatility of this compound and its potential applications in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for (5R)-5-Methylmorpholine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer: Synthesis typically involves ring-closing reactions of precursor amino alcohols or lactam intermediates. For example:
-
Step 1: Start with a chiral β-amino alcohol derivative. Protect the amine group using Boc or Fmoc to prevent side reactions .
-
Step 2: Cyclize using carbodiimide coupling agents (e.g., DCC) or acid catalysis to form the morpholine ring .
-
Step 3: Hydrolyze the ester group under basic conditions (NaOH/EtOH) to yield the carboxylic acid .
-
Key Variables: Solvent polarity (e.g., THF vs. DMF) and temperature control (0–25°C) significantly impact enantiomeric excess. Use chiral HPLC to confirm stereochemistry .
- Data Table: Hypothetical Optimization of Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| DCC | THF | 25 | 68 | 92 |
| EDCI | DMF | 0 | 75 | 85 |
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer:
- NMR Analysis: H and C NMR identify proton environments and confirm ring substitution patterns. For stereochemistry, use NOESY to detect spatial proximity of the 5-methyl group to adjacent protons .
- X-ray Crystallography: Resolve absolute configuration by growing single crystals in polar solvents (e.g., MeOH/HO) .
- Chiral HPLC: Utilize a Chiralpak® AD-H column with hexane/isopropanol (90:10) to determine enantiomeric purity (>98% ee required for pharmaceutical intermediates) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound in different solvent systems?
- Methodological Answer:
- Step 1: Perform DFT calculations (B3LYP/6-31G*) to model the compound’s conformation and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites .
- Step 2: Run molecular dynamics simulations (Amber or GROMACS) to assess solvation effects. Polar solvents (e.g., water) stabilize the carboxylate anion, enhancing solubility .
- Step 3: Compare computed vs. experimental pKa values (≈3.5 for the carboxylic acid group) to validate models .
Q. What strategies resolve contradictions in reported reaction yields during catalytic asymmetric synthesis of this compound?
- Methodological Answer:
- Variable Screening: Use Design of Experiments (DoE) to test interactions between catalysts (e.g., Ru-BINAP vs. organocatalysts), solvents, and temperatures .
- Contradiction Analysis: If yield disparities arise (e.g., 50% vs. 75%), check for:
- Impurity Interference: Side products from over-oxidation (e.g., ketones) detected via GC-MS .
- Catalyst Deactivation: Trace moisture or oxygen degrades metal catalysts; use Schlenk-line techniques for air-sensitive reactions .
- Case Study: Switching from LiAlH (prone to over-reduction) to NaBH/CeCl improved selectivity in related morpholine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
